

# physicochemical properties of 2-(4-methylthiazol-5-yl)ethyl butyrate

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## Compound of Interest

Compound Name: 2-(4-Methylthiazol-5-yl)ethyl  
butyrate

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An In-depth Technical Guide to **2-(4-methylthiazol-5-yl)ethyl butyrate**

## Introduction

**2-(4-methylthiazol-5-yl)ethyl butyrate**, also known by synonyms such as sulfuryl butyrate and 5-(2-Butyryloxyethyl)-4-methylthiazole, is a versatile heterocyclic compound recognized for its distinct sensory characteristics and applications across various industries.<sup>[1][2][3]</sup> Its molecular structure features a butyrate ester linked to a 4-methylthiazole ring via an ethyl bridge. This unique combination of a sulfur- and nitrogen-containing aromatic thiazole ring and a short-chain fatty acid ester gives rise to its characteristic nutty, toasted, and meaty aroma profile.<sup>[2]</sup>

Primarily utilized as a flavoring agent in the food and beverage industry and as a fragrance component in cosmetics and personal care products, this compound enhances the sensory appeal of consumer goods.<sup>[1][3]</sup> Beyond its organoleptic properties, it serves as a valuable building block and research chemical in the field of organic synthesis and is explored for its potential as an intermediate in the development of new pharmaceutical agents.<sup>[1][4]</sup> This guide provides a detailed examination of its physicochemical properties, a robust protocol for its synthesis and characterization, and an overview of its primary applications and safety considerations.

## Physicochemical Properties

The physical and chemical characteristics of **2-(4-methylthiazol-5-yl)ethyl butyrate** define its behavior and suitability for various applications. These properties have been compiled from various chemical data repositories and are summarized below for ease of reference.

Property	Value	Source(s)
IUPAC Name	2-(4-methyl-1,3-thiazol-5-yl)ethyl butanoate	[3][5]
CAS Number	94159-31-6	[1][3][4]
Molecular Formula	C <sub>10</sub> H <sub>15</sub> NO <sub>2</sub> S	[1][5][6]
Molecular Weight	213.30 g/mol	[1][3][5]
Appearance	Colorless to yellow, clear liquid	[1][2][7]
Odor	Nutty, toasted, roasted, meaty	[2][8]
Density	1.11 - 1.118 g/cm <sup>3</sup> at 25 °C	[1][2][7][8]
Boiling Point	136 °C at 4 mmHg	[1][5][7]
Refractive Index	1.496 - 1.510 at 20 °C	[1][2][8]
Flash Point	139.44 °C (283.00 °F)	[2][7]
Solubility	Soluble in non-polar solvents and ethanol; insoluble in water. [7][8]	
Purity	≥ 98% (by GC)	[1]
Topological Polar Surface Area (TPSA)	67.4 Å <sup>2</sup>	[3][8]
XLogP3	2.2 - 2.34	[3][7]
Storage	Store at room temperature in a dry, well-ventilated place.[1][8]	

## Synthesis and Purification

The synthesis of **2-(4-methylthiazol-5-yl)ethyl butyrate** is most commonly achieved through the esterification of 2-(4-methylthiazol-5-yl)ethanol with a butyric acid derivative. The following protocol describes a standard laboratory procedure using butyryl chloride for its high reactivity, which facilitates a complete and rapid reaction.

## Experimental Protocol: Synthesis via Acylation

**Causality:** This protocol utilizes the reaction between an alcohol (2-(4-methylthiazol-5-yl)ethanol) and an acyl chloride (butyryl chloride). This is a highly efficient method for ester formation because the chloride ion is an excellent leaving group, and the reaction is generally irreversible. A mild base, such as pyridine or triethylamine, is used to neutralize the hydrochloric acid byproduct, preventing potential side reactions and driving the reaction to completion.

- **Reaction Setup:**
  - To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-(4-methylthiazol-5-yl)ethanol (1.0 eq) and anhydrous dichloromethane (DCM, 10 volumes).
  - Add triethylamine (1.2 eq) to the solution to act as a base.
  - Cool the flask to 0 °C in an ice bath.
- **Addition of Acyl Chloride:**
  - Dissolve butyryl chloride (1.1 eq) in anhydrous DCM (2 volumes) and add it to the dropping funnel.
  - Add the butyryl chloride solution dropwise to the stirred alcohol solution over 30 minutes, maintaining the temperature at 0 °C. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.
- **Reaction Monitoring:**
  - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

- Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes), checking for the consumption of the starting alcohol.
- Workup and Extraction:
  - Once the reaction is complete, quench the mixture by slowly adding 50 mL of deionized water.
  - Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO<sub>3</sub> solution (to remove any remaining acid), and finally with brine.
  - Dry the separated organic layer over anhydrous sodium sulfate.
- Purification:
  - Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
  - Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure **2-(4-methylthiazol-5-yl)ethyl butyrate** as a clear liquid.

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **2-(4-methylthiazol-5-yl)ethyl butyrate**.

## Analytical Characterization

To confirm the identity, structure, and purity of the synthesized product, a combination of chromatographic and spectroscopic techniques is essential. Purity is typically assessed using Gas Chromatography (GC), while structural confirmation is achieved through spectroscopic methods.

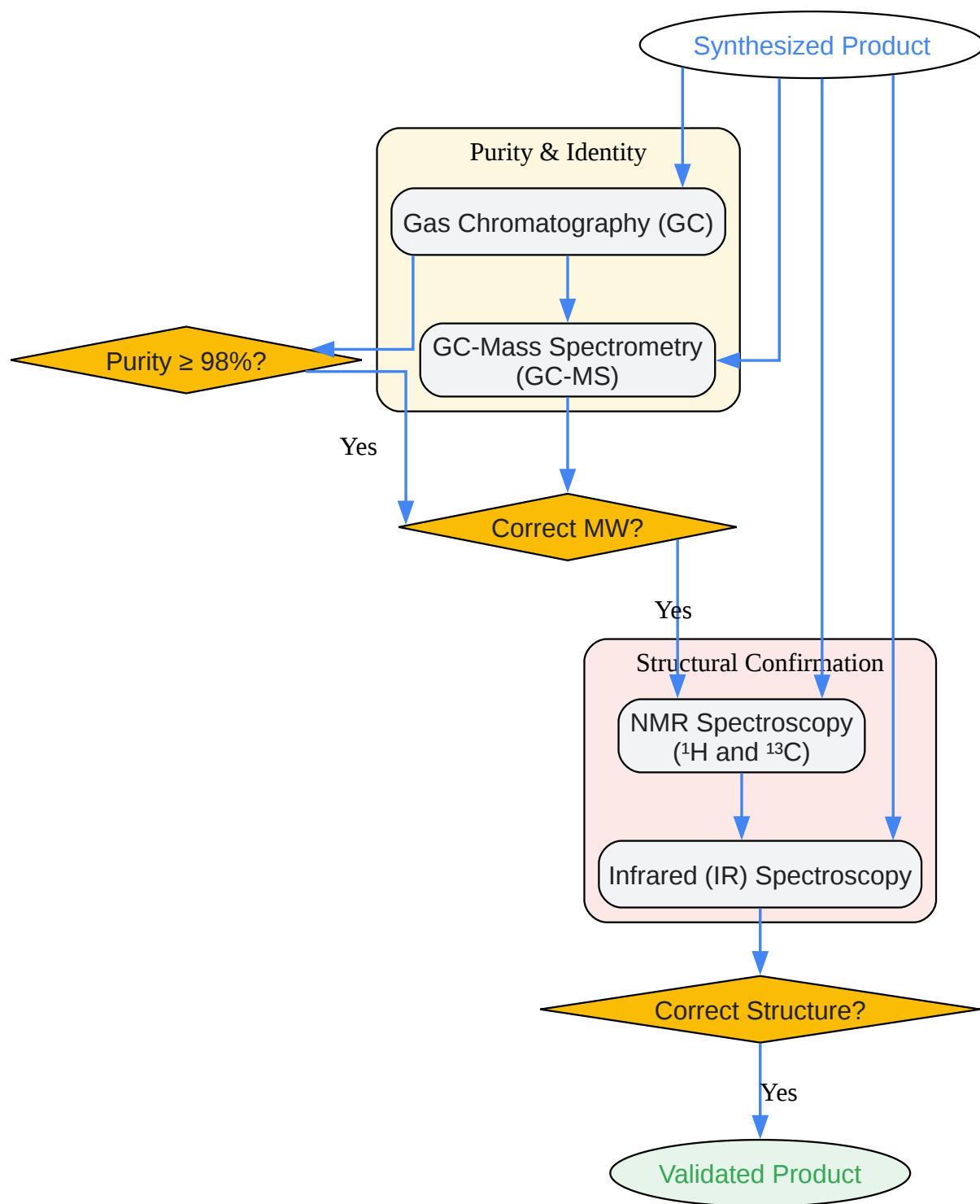
## Protocol for Analytical Validation

**Causality:** This workflow establishes a self-validating system. GC provides quantitative data on purity by separating the target compound from any residual starting materials or byproducts. Mass Spectrometry (MS), often coupled with GC (GC-MS), confirms the molecular weight. Nuclear Magnetic Resonance (NMR) provides a detailed map of the molecule's carbon-hydrogen framework, confirming its precise structure and connectivity. Infrared (IR) spectroscopy identifies the key functional groups, specifically the characteristic ester carbonyl (C=O) stretch, providing orthogonal validation of the structure.

- Gas Chromatography (GC) for Purity Assessment:
  - Instrument: Agilent GC system (or equivalent) with a Flame Ionization Detector (FID).
  - Column: HP-5 (or similar non-polar) capillary column (30 m x 0.25 mm x 0.25  $\mu$ m).
  - Method:
    - Injector Temperature: 250 °C.
    - Detector Temperature: 280 °C.
    - Oven Program: Start at 100 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min, and hold for 5 min.
    - Carrier Gas: Helium at a constant flow of 1 mL/min.
  - Sample Prep: Prepare a 1 mg/mL solution of the compound in dichloromethane.
  - Analysis: Inject 1  $\mu$ L and integrate the resulting peaks. Purity is calculated as the area of the product peak divided by the total area of all peaks. A purity of  $\geq 98\%$  is standard.<sup>[1]</sup>
- Mass Spectrometry (MS) for Molecular Weight Confirmation:

- Utilize a GC-MS system to obtain an electron ionization (EI) mass spectrum.
- Expected Result: The molecular ion peak  $[M]^+$  should be observed at  $m/z = 213.3$ , confirming the molecular weight.[3][5][6] Fragmentation patterns corresponding to the loss of the butyrate group or parts of the ethyl chain would further validate the structure.
- Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:
  - Dissolve the sample in deuterated chloroform ( $CDCl_3$ ).
  - $^1H$  NMR: Expect characteristic signals for the ethyl protons of the butyrate chain, the methylene protons of the ethyl bridge, the methyl group on the thiazole ring, and the thiazole proton.
  - $^{13}C$  NMR: Expect distinct signals for each of the 10 carbon atoms in the molecule, including the carbonyl carbon of the ester, carbons of the thiazole ring, and aliphatic carbons.
- Infrared (IR) Spectroscopy for Functional Group Identification:
  - Analyze a thin film of the neat liquid on a salt plate.
  - Expected Result: A strong, characteristic absorption band around  $1735\text{ cm}^{-1}$  corresponding to the  $C=O$  (ester) stretching vibration. Other bands will confirm the presence of C-H, C-N, and C-S bonds.

## Analytical Workflow Diagram



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Caption: Workflow for the analytical validation of the final product.

## Applications

The distinct properties of **2-(4-methylthiazol-5-yl)ethyl butyrate** make it a valuable compound in several commercial and research sectors.

- **Flavor and Fragrance Industry:** This is the primary application. It is used as a flavoring agent in foods and beverages to impart nutty and savory notes.<sup>[1][3]</sup> The Flavor and Extract Manufacturers Association (FEMA) recognizes it for its nutty flavor profile.<sup>[3]</sup> In perfumery and personal care products, its pleasant and stable aroma makes it a desirable ingredient.<sup>[1]</sup>
- **Research and Development:** It is classified as a useful research chemical.<sup>[4]</sup> Its structure makes it a versatile building block for more complex molecules in organic synthesis.<sup>[1]</sup>
- **Pharmaceutical and Cosmetic Applications:** The compound can serve as an intermediate in the synthesis of pharmaceuticals.<sup>[1]</sup> In cosmetics, it is incorporated not only for its fragrance but also for potential skin-conditioning properties.<sup>[1]</sup>

## Safety and Handling

While specific toxicological data for **2-(4-methylthiazol-5-yl)ethyl butyrate** is not extensively published, safety precautions should be based on compounds with similar structures, such as other esters and thiazole derivatives. Safety Data Sheets (SDS) for related chemicals like ethyl butyrate indicate that it should be handled with care.<sup>[9][10][11]</sup>

- **Hazards:** Assumed to be a flammable liquid.<sup>[9][10]</sup> May cause skin irritation and respiratory irritation upon exposure.<sup>[9][11]</sup> Vapors may form explosive mixtures with air at elevated temperatures.<sup>[10]</sup>
- **Handling:**
  - Use in a well-ventilated area or with local exhaust ventilation to minimize inhalation of vapors.<sup>[9][11]</sup>
  - Keep away from heat, sparks, open flames, and other ignition sources.<sup>[9][10]</sup>
  - Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.<sup>[9]</sup>

- Ground all equipment when transferring to prevent static discharge.[10]
- Storage:
  - Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][8][9]
  - Keep away from incompatible materials such as strong oxidizing agents, acids, and alkalis.[11]

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